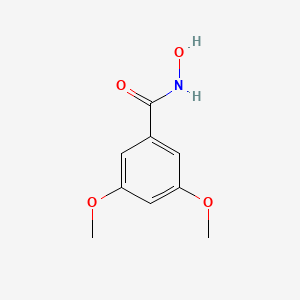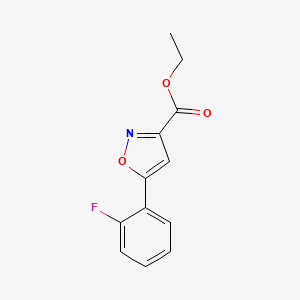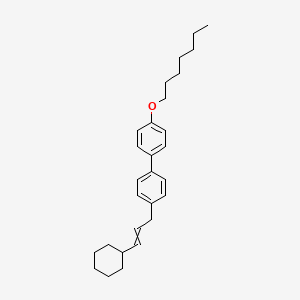
4-(3-Cyclohexylprop-2-en-1-yl)-4'-(heptyloxy)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Cyclohexylprop-2-en-1-yl)-4’-(heptyloxy)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This particular compound features additional functional groups, including a cyclohexylprop-2-en-1-yl group and a heptyloxy group, which may impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(3-Cyclohexylprop-2-en-1-yl)-4’-(Heptyloxy)-1,1’-Biphenyl kann über mehrere Synthesewege erfolgen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine großtechnische Synthese unter Verwendung ähnlicher Methoden beinhalten, die jedoch für Effizienz und Ausbeute optimiert sind. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungstechniken umfassen, um eine hohe Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
4-(3-Cyclohexylprop-2-en-1-yl)-4’-(Heptyloxy)-1,1’-Biphenyl kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um sauerstoffhaltige Gruppen zu entfernen oder Doppelbindungen in Einfachbindungen umzuwandeln.
Substitution: Der Biphenylkern ermöglicht elektrophile aromatische Substitutionsreaktionen, bei denen Substituenten an den Benzolringen durch andere Gruppen ersetzt werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) mit einem Palladiumkatalysator können verwendet werden.
Substitution: Elektrophile aromatische Substitution kann mit Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) durchgeführt werden.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu Ketonen oder Carbonsäuren führen, während Substitutionsreaktionen Halogene oder Nitrogruppen einführen können.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für komplexere Moleküle in der organischen Synthese.
Biologie: Potenzieller Einsatz bei der Untersuchung der Wechselwirkungen von Biphenylverbindungen mit biologischen Systemen.
Medizin: Untersuchung seiner pharmakologischen Eigenschaften und potenziellen therapeutischen Anwendungen.
Industrie: Verwendung als Zwischenprodukt bei der Herstellung von Materialien wie Polymeren oder Flüssigkristallen.
5. Wirkmechanismus
Der Wirkmechanismus von 4-(3-Cyclohexylprop-2-en-1-yl)-4’-(Heptyloxy)-1,1’-Biphenyl hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext könnte es mit zellulären Rezeptoren oder Enzymen interagieren und so verschiedene biochemische Pfade beeinflussen. Die beteiligten molekularen Zielstrukturen und Pfade müssten durch experimentelle Studien identifiziert werden.
Wirkmechanismus
The mechanism of action for 4-(3-Cyclohexylprop-2-en-1-yl)-4’-(heptyloxy)-1,1’-biphenyl would depend on its specific application. In a biological context, it might interact with cellular receptors or enzymes, influencing various biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Biphenyl: Die Stammverbindung mit zwei Benzolringen, die durch eine Einfachbindung miteinander verbunden sind.
4-Heptyloxybiphenyl: Eine ähnliche Verbindung mit einer Heptyloxy-Gruppe, aber ohne die Cyclohexylprop-2-en-1-yl-Gruppe.
4-Cyclohexylbiphenyl: Eine Verbindung mit einer Cyclohexyl-Gruppe, die an den Biphenylkern gebunden ist.
Einzigartigkeit
4-(3-Cyclohexylprop-2-en-1-yl)-4’-(Heptyloxy)-1,1’-Biphenyl ist durch das Vorhandensein sowohl der Cyclohexylprop-2-en-1-yl- als auch der Heptyloxy-Gruppe einzigartig, die im Vergleich zu seinen Analoga unterschiedliche chemische und physikalische Eigenschaften verleihen können.
Eigenschaften
CAS-Nummer |
799787-62-5 |
|---|---|
Molekularformel |
C28H38O |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
1-(3-cyclohexylprop-2-enyl)-4-(4-heptoxyphenyl)benzene |
InChI |
InChI=1S/C28H38O/c1-2-3-4-5-9-23-29-28-21-19-27(20-22-28)26-17-15-25(16-18-26)14-10-13-24-11-7-6-8-12-24/h10,13,15-22,24H,2-9,11-12,14,23H2,1H3 |
InChI-Schlüssel |
QNZBPUPMMATJHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)CC=CC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


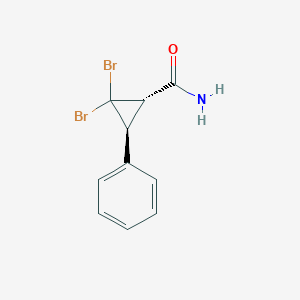
![N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B12515904.png)

![sulfamic acid [4-[4-(2,3-dihydro-1H-inden-1-ylamino)-7-pyrrolo[2,3-d]pyrimidinyl]-2-hydroxycyclopentyl]methyl ester](/img/structure/B12515912.png)
![(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate](/img/structure/B12515913.png)
![4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12515920.png)
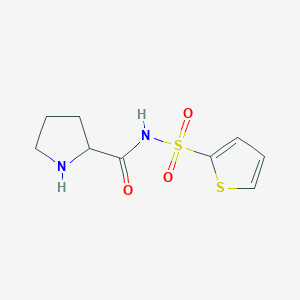
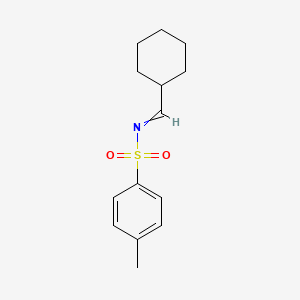



![1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-D-leucyl-D-alanine](/img/structure/B12515965.png)
